molecular formula C23H18O B14738045 4-(Diphenylmethyl)naphthalen-1-ol CAS No. 6274-86-8

4-(Diphenylmethyl)naphthalen-1-ol

Cat. No.: B14738045
CAS No.: 6274-86-8
M. Wt: 310.4 g/mol
InChI Key: PDOUZDZHQHIWHF-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring and a diphenylmethyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)naphthalen-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and benzophenone as the primary starting materials.

    Grignard Reaction: Benzophenone is reacted with phenylmagnesium bromide (a Grignard reagent) to form diphenylmethanol.

    Friedel-Crafts Alkylation: The diphenylmethanol is then subjected to Friedel-Crafts alkylation with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)naphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

4-(Diphenylmethyl)naphthalen-1-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ol: Similar to 4-(Diphenylmethyl)naphthalen-1-ol but lacks the diphenylmethyl group.

    Diphenylmethanol: Contains the diphenylmethyl group but lacks the naphthalene ring.

    Naphthalen-2-ol: Similar to naphthalen-1-ol but with the hydroxyl group attached to the second carbon.

Uniqueness

This compound is unique due to the presence of both the naphthalene ring and the diphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

6274-86-8

Molecular Formula

C23H18O

Molecular Weight

310.4 g/mol

IUPAC Name

4-benzhydrylnaphthalen-1-ol

InChI

InChI=1S/C23H18O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23-24H

InChI Key

PDOUZDZHQHIWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)O

Origin of Product

United States

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